molecular formula C12H8Cl2N2O B14286432 Phenol, 2,4-dichloro-6-(phenylazo)- CAS No. 139137-46-5

Phenol, 2,4-dichloro-6-(phenylazo)-

Katalognummer: B14286432
CAS-Nummer: 139137-46-5
Molekulargewicht: 267.11 g/mol
InChI-Schlüssel: FHFMSTWPQINGGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2,4-dichloro-6-(phenylazo)- is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a phenylazo group attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-dichloro-6-(phenylazo)- typically involves the diazotization of aniline derivatives followed by coupling with 2,4-dichlorophenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2,4-dichloro-6-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and azo compounds.

Wissenschaftliche Forschungsanwendungen

Phenol, 2,4-dichloro-6-(phenylazo)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Phenol, 2,4-dichloro-6-(phenylazo)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol, 2,4-dichloro-: Shares the dichlorophenol structure but lacks the azo group.

    Phenol, 4-(phenylazo)-: Contains the phenylazo group but lacks the dichloro substitution.

    Phenol, 2,4-dichloro-6-nitro-: Similar structure with a nitro group instead of the phenylazo group.

Uniqueness

Phenol, 2,4-dichloro-6-(phenylazo)- is unique due to the presence of both dichloro and phenylazo groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

139137-46-5

Molekularformel

C12H8Cl2N2O

Molekulargewicht

267.11 g/mol

IUPAC-Name

2,4-dichloro-6-phenyldiazenylphenol

InChI

InChI=1S/C12H8Cl2N2O/c13-8-6-10(14)12(17)11(7-8)16-15-9-4-2-1-3-5-9/h1-7,17H

InChI-Schlüssel

FHFMSTWPQINGGA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.